molecular formula C8H5NO2 B071386 5-isocyano-2H-1,3-benzodioxole CAS No. 165459-70-1

5-isocyano-2H-1,3-benzodioxole

Cat. No. B071386
M. Wt: 147.13 g/mol
InChI Key: WUKXVUFHYLHUEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 1,3-benzodioxoles has been explored through various chemical reactions. A formal (5+1) annulation reaction for the synthesis of 2H-benzo[b][1,4]oxazin-2-one derivatives involves the heterodimerization of two different isocyanides, suggesting a method that might be adaptable for synthesizing isocyano benzodioxoles (Su et al., 2019). Additionally, the synthesis of 1,3-benzodioxole itself has been achieved through cyclization reactions, indicating a foundational approach for functionalizing the benzodioxole core (Yu, 2006).

Molecular Structure Analysis

Structural analysis of benzodioxole derivatives reveals the importance of X-ray crystallography and molecular orbital calculations for understanding their molecular framework. For instance, benzoboroxoles have been structurally characterized, suggesting that similar techniques could elucidate the structure of isocyano benzodioxoles (Zhdankin et al., 1999).

Chemical Reactions and Properties

Isocyano compounds participate in various chemical reactions due to the reactive nature of the isocyano group. For example, isocyanides have been used in multicomponent reactions to synthesize complex heterocycles, highlighting their versatility in forming bonds and creating new structures (Marcaccini et al., 2003).

Scientific Research Applications

Anticancer and Antibacterial Properties

5-isocyano-2H-1,3-benzodioxole derivatives have shown potential in medical research, particularly in the development of anticancer and antibacterial agents. A study highlighted the eco-friendly synthesis of derivatives related to 2-phenyl 1,3-benzodioxole, which demonstrated significant anticancer and antibacterial potency. Notably, compound 3c exhibited greater efficacy than standard reference compounds, indicating its potential for further exploration in cancer and bacterial cell treatments. Additionally, compound 5b was identified as a strong candidate for DNA binding studies, underscoring the multifaceted applications of these compounds in medicinal chemistry (Gupta et al., 2016).

Fragrance Material Review

The compound 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, related to 5-isocyano-2H-1,3-benzodioxole, was comprehensively reviewed for its toxicologic and dermatologic implications when used as a fragrance ingredient. This review is part of a broader assessment of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients and offers insights into the safe use of these materials in fragrances (Mcginty et al., 2012).

Synthetic Analogs of Flavolignans

Research on synthetic analogs of naturally occurring flavolignans involved the reaction of flavones and their thioderivatives with hydroxylamine, leading to derivatives of 5-(2-hydroxyphenyl)isoxazoles. These compounds, including 1,3-benzodioxoles, are significant due to their potential applications in various biochemical processes and their structures were confirmed using PMR spectra (Aitmambetov et al., 2005).

Photoinitiator for Free Radical Polymerization

A 1,3-benzodioxole derivative, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, was synthesized and evaluated for its capability as a caged one-component Type II photoinitiator for free radical polymerization. This research illustrates the compound's utility in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).

Antiepileptic Drug Synthesis

5-isocyano-2H-1,3-benzodioxole derivatives have also been implicated in the synthesis of pharmaceuticals, such as the antiepileptic drug candidate (−)-talampanel. A specific study focused on the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a critical step in the synthesis of (−)-talampanel, showcasing the compound's importance in drug development (Easwar & Argade, 2003).

properties

IUPAC Name

5-isocyano-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXVUFHYLHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isocyano-2H-1,3-benzodioxole

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